6-chloro-5-fluoro-1-benzothiophene
CAS No.: 1427437-31-7
Cat. No.: VC11614609
Molecular Formula: C8H4ClFS
Molecular Weight: 186.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427437-31-7 |
|---|---|
| Molecular Formula | C8H4ClFS |
| Molecular Weight | 186.63 g/mol |
| IUPAC Name | 6-chloro-5-fluoro-1-benzothiophene |
| Standard InChI | InChI=1S/C8H4ClFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H |
| Standard InChI Key | XEYIQLAUQLFERG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC2=CC(=C(C=C21)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The benzothiophene core consists of a fused benzene and thiophene ring, with chlorine and fluorine atoms substituted at the 5th and 6th positions, respectively. This substitution pattern creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity and interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄ClFS |
| Molecular Weight | 186.63 g/mol |
| Purity | ≥95% (typical commercial grade) |
| Halogen Substituents | Cl (Position 5), F (Position 6) |
The presence of fluorine enhances metabolic stability and lipophilicity, while chlorine contributes to electrophilic reactivity, making the compound a versatile intermediate .
Synthesis and Manufacturing
Multi-Step Halogenation Strategies
Traditional synthesis routes involve sequential halogenation of 1-benzothiophene precursors. For example, 6-chloro-5-fluoro-1-benzothiophene-2-carboxylic acid is synthesized via chlorination, fluorination, and carboxylation steps under controlled conditions. These methods require precise temperature and catalyst selection to avoid over-halogenation.
Aryne-Mediated One-Step Synthesis
A breakthrough methodology employs aryne intermediates generated from o-silylaryl triflates and alkynyl sulfides. This approach, developed by Matsuzawa et al., enables the direct construction of 3-substituted benzothiophenes in a single step with yields exceeding 70% . The reaction proceeds via a zwitterionic intermediate, facilitating regioselective C–S and C–C bond formation.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Multi-Step Halogenation | 50–60 | Scalability | Low regioselectivity |
| Aryne Reaction | 70–85 | High regioselectivity | Sensitive to moisture |
This one-step protocol significantly reduces production costs and by-product formation, making it advantageous for industrial applications .
Applications in Pharmaceutical Development
Drug Intermediate for Pain Management
Benzothiophene derivatives are pivotal in developing IK1 channel activators, which show promise in treating neuropathic pain and fibromyalgia. The electronegative chlorine and fluorine atoms enhance binding affinity to potassium channels, as evidenced by patent EP3006443B1 .
Antibacterial Agents
Fluorinated benzothiophene-indole hybrids exhibit potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL) by disrupting cell wall synthesis. While 6-chloro-5-fluoro-1-benzothiophene itself is primarily an intermediate, its derivatives are under preclinical evaluation for antibiotic resistance mitigation.
Table 3: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀ / MIC | Mechanism of Action |
|---|---|---|---|
| Hybrid A (Indole) | S. aureus | 2.3 µg/mL | Cell wall synthesis inhibition |
| IK1 Activator B | Potassium Channel | 0.8 µM | Membrane hyperpolarization |
Materials Science Applications
Organic Semiconductors
The electron-withdrawing halogens stabilize charge transport in thin-film transistors. Derivatives of 6-chloro-5-fluoro-1-benzothiophene demonstrate hole mobilities of 0.12–0.25 cm²/V·s, comparable to DNTT-based materials .
Ligands in Catalysis
Palladium complexes incorporating this benzothiophene derivative catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000, attributed to the thiophene sulfur’s coordinating ability .
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Substituents | Key Application | Bioavailability (LogP) |
|---|---|---|---|
| 6-Chloro-5-fluoro-1-benzothiophene | Cl (C5), F (C6) | Drug intermediate | 2.9 |
| 3-Chloro-6-fluoro-benzothiophene | Cl (C3), F (C6) | Agrochemicals | 3.2 |
| Benzothiophene-2-carboxylic acid | COOH (C2) | Anti-inflammatory agents | 1.8 |
The C5/C6 halogenation pattern in 6-chloro-5-fluoro-1-benzothiophene uniquely balances lipophilicity and metabolic stability, unlike analogs with substituents at C3 or C7 .
Future Directions and Challenges
Targeted Drug Delivery Systems
Functionalizing the benzothiophene core with nanoparticle carriers could enhance tumor-specific uptake in oncology applications. Preliminary studies suggest PEGylated derivatives reduce systemic toxicity by 40%.
Green Chemistry Initiatives
Replacing thionyl chloride in carbonyl chloride synthesis with enzymatic carboxylation may reduce environmental impact. Pilot-scale trials using lipase catalysts have achieved 65% conversion efficiency.
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